Methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate Methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1807013-19-9
VCID: VC5583441
InChI: InChI=1S/C8H7BrClNO2/c1-13-8(12)3-5-2-7(10)11-4-6(5)9/h2,4H,3H2,1H3
SMILES: COC(=O)CC1=CC(=NC=C1Br)Cl
Molecular Formula: C8H7BrClNO2
Molecular Weight: 264.5

Methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate

CAS No.: 1807013-19-9

VCID: VC5583441

Molecular Formula: C8H7BrClNO2

Molecular Weight: 264.5

* For research use only. Not for human or veterinary use.

Methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate - 1807013-19-9

Description

Methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate is an organic compound belonging to the class of pyridine derivatives. It is characterized by a methyl ester functional group attached to a pyridine ring, which is substituted with bromine and chlorine atoms at positions 5 and 2, respectively. The molecular formula for this compound is C8H7BrClNO2, indicating the presence of carbon, hydrogen, bromine, chlorine, nitrogen, and oxygen .

Synthesis

The synthesis of methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate typically involves halogenation reactions to introduce the bromine and chlorine substituents onto the pyridine ring. A common synthetic route may utilize dichloromethane as a solvent and iron(III) chloride as a catalyst to facilitate the halogenation process. The reaction conditions must be carefully controlled to optimize yield and minimize side products.

Applications and Potential Uses

Methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate may serve as an intermediate in the synthesis of biologically active compounds, particularly in the fields of pharmaceuticals and agrochemicals. Its potential applications are based on its interactions with biological targets, which could include enzymes or receptors in biochemical pathways.

Chemical Reactions and Mechanism of Action

This compound can participate in various chemical reactions, including substitution reactions using reagents like sodium methoxide and hydrolysis reactions using water or dilute acids. The mechanism of action primarily involves interactions with biological targets, influenced by environmental factors such as pH, temperature, and concentration of other reactants.

Safety and Handling

Methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate is classified as a hazardous substance, with warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory tract irritation (H335) .

Research Findings and Future Directions

Given its potential applications in pharmaceuticals and agrochemicals, further research is needed to explore the compound's biological activity and to develop efficient synthesis methods. The compound's structure-activity relationship (SAR) could provide insights into its efficacy and potential modifications to enhance its biological properties.

Table 1: Structural Information

PropertyValue
Molecular FormulaC8H7BrClNO2
SMILESCOC(=O)CC1=CC(=NC=C1Br)Cl
InChIInChI=1S/C8H7BrClNO2/c1-13-8(12)3-5-2-7(10)11-4-6(5)9/h2,4H,3H2,1H3
InChIKeyMQNDVGZILZRSEA-UHFFFAOYSA-N

Table 2: Predicted Collision Cross Section (CCS)

Adductm/zPredicted CCS (Ų)
[M+H]+263.94216144.1
[M+Na]+285.92410148.7
[M+NH4]+280.96870148.7
[M+K]+301.89804148.5
[M-H]-261.92760143.9

Table 3: Hazard Statements

Hazard CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
CAS No. 1807013-19-9
Product Name Methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate
Molecular Formula C8H7BrClNO2
Molecular Weight 264.5
IUPAC Name methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate
Standard InChI InChI=1S/C8H7BrClNO2/c1-13-8(12)3-5-2-7(10)11-4-6(5)9/h2,4H,3H2,1H3
Standard InChIKey MQNDVGZILZRSEA-UHFFFAOYSA-N
SMILES COC(=O)CC1=CC(=NC=C1Br)Cl
Solubility not available
PubChem Compound 131054249
Last Modified Apr 15 2024

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